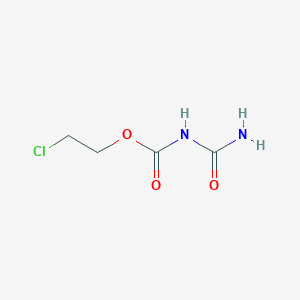

2-chloroethyl N-carbamoylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl N-carbamoylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O3/c5-1-2-10-4(9)7-3(6)8/h1-2H2,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDWVJTZVDWYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of 2 Chloroethyl N Carbamoylcarbamate

Investigation of Alkylation Mechanisms

The presence of the 2-chloroethyl group strongly suggests that a primary mechanism of action for 2-chloroethyl N-carbamoylcarbamate is through alkylation of biological macromolecules.

The 2-chloroethyl group is a well-known alkylating agent. Under physiological conditions, the chlorine atom can act as a leaving group, leading to the formation of a highly reactive electrophilic species. This electrophile can then readily react with nucleophilic sites present in various biomolecules. Key nucleophilic targets within a cell include the nitrogen and sulfur atoms in amino acids (such as in proteins) and the nitrogen atoms in the bases of DNA.

The reaction between the electrophilic form of the 2-chloroethyl group and biomolecular nucleophiles results in the formation of stable, covalent adducts. The alkylation of DNA is a particularly significant event that can have profound cellular consequences. Chloroethylating agents are known to alkylate DNA bases, with the N7 position of guanine (B1146940) being a frequent target. uiowa.edunih.gov This initial "mono-adduct" can then undergo further reactions, potentially leading to the formation of DNA interstrand cross-links (ICLs). uni.lunih.gov These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking critical cellular processes like DNA replication and transcription. uni.lu

Similarly, proteins can be alkylated by 2-chloroethylating agents. The nucleophilic side chains of amino acids such as cysteine and histidine are susceptible to this reaction. The formation of protein adducts can alter the protein's structure and function, leading to the inhibition of enzyme activity and disruption of cellular signaling pathways.

Enzymatic Interactions and Modulations

The carbamate (B1207046) and chloroethyl moieties of this compound suggest potential interactions with and modulation of various enzyme systems.

The glutathione (B108866) (GSH) pathway is a critical cellular defense mechanism against electrophilic compounds and oxidative stress. Glutathione itself is a nucleophilic tripeptide that can directly react with alkylating agents in a process catalyzed by glutathione S-transferases (GSTs). The existence of S-((2-chloroethyl)carbamoyl)glutathione as a known chemical entity strongly suggests that this compound, or its reactive intermediates, can be conjugated to glutathione. nih.gov This conjugation serves as a detoxification pathway, neutralizing the reactive electrophile and facilitating its removal from the cell.

Furthermore, some chloroethylating compounds, such as the anticancer drug N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), have been shown to inhibit glutathione reductase (GR). uiowa.edu GR is a key enzyme responsible for maintaining the cellular pool of reduced glutathione. Inhibition of GR would lead to a depletion of GSH, thereby impairing the cell's ability to detoxify the alkylating agent and rendering it more susceptible to its cytotoxic effects. This suggests that this compound could potentially modulate the glutathione pathway at multiple levels.

Carbamate compounds are widely recognized as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov This inhibition is typically reversible. Additionally, chloroethyl-containing compounds have been shown to act as alkylating agents towards acetylcholinesterase, leading to its irreversible inhibition. evitachem.com The dual presence of a carbamate and a chloroethyl group in this compound suggests a potential for both reversible and irreversible inhibition of AChE.

The modulation of protein kinases by small molecules is a key area of drug discovery. While there is no direct evidence of this compound interacting with protein kinases, the general reactivity of alkylating agents towards nucleophilic residues in proteins suggests that protein kinases could be potential targets. However, specific interactions would depend on the accessibility and reactivity of key amino acids within the kinase domain.

Cellular Responses to this compound Exposure

The molecular events initiated by this compound, particularly DNA damage, are expected to trigger a range of cellular responses, ultimately determining the cell's fate.

The formation of DNA adducts and interstrand cross-links by chloroethylating agents is a potent trigger for the DNA damage response (DDR). uni.lu This complex signaling network senses the DNA lesions and initiates processes aimed at either repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis). The accumulation of DNA damage can lead to a halt in the cell cycle, often at the G2/M phase, to allow time for repair. evitachem.com

Induction of Cellular Stress Pathways

At present, there is no direct research data available that specifically details the induction of cellular stress pathways by this compound. However, based on the known reactivity of the 2-chloroethyl moiety present in other chemical agents, it is plausible that this compound could induce cellular stress. The 2-chloroethyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic sites on cellular macromolecules such as DNA and proteins. This alkylating activity can lead to a variety of cellular stress responses.

Table 1: Hypothetical Cellular Stress Responses to this compound

| Stress Pathway | Potential Mechanism of Induction |

| DNA Damage Response (DDR) | Alkylation of DNA bases by the 2-chloroethyl group could lead to the formation of DNA adducts, triggering the activation of DDR pathways. |

| Oxidative Stress | The metabolic processing of the compound or the cellular response to its presence could lead to an imbalance in reactive oxygen species (ROS), resulting in oxidative stress. |

| Endoplasmic Reticulum (ER) Stress | Disruption of protein folding and function due to alkylation could lead to an accumulation of unfolded or misfolded proteins in the ER, activating the unfolded protein response (UPR). |

| Heat Shock Response | Cellular damage caused by the compound could induce the expression of heat shock proteins (HSPs) as a general stress response to protect against protein aggregation and promote cell survival. |

It is critical to emphasize that this table is based on hypothetical scenarios derived from the chemical structure of this compound and the known effects of related compounds. Dedicated experimental studies are required to confirm whether this compound induces these or other cellular stress pathways.

Impact on Cell Cycle Progression in Research Models

Specific studies on the impact of this compound on cell cycle progression in any research model are not currently available in the public domain. The potential for this compound to affect the cell cycle is primarily inferred from the activities of other 2-chloroethyl-containing compounds, which are known to cause cell cycle arrest.

Should this compound prove to be a DNA alkylating agent, it would be expected to trigger cell cycle checkpoints. These checkpoints are surveillance mechanisms that halt cell cycle progression to allow for DNA repair.

Table 2: Potential Checkpoint Activation by this compound

| Cell Cycle Phase | Potential Point of Arrest | Triggering Event |

| G1/S Checkpoint | Arrest in G1 phase | Detection of DNA damage before the cell commits to DNA replication. |

| S-Phase Checkpoint | Slowing or arrest of DNA replication | Detection of DNA lesions during the replication process. |

| G2/M Checkpoint | Arrest in G2 phase | Prevention of entry into mitosis with damaged DNA. |

The specific phase of cell cycle arrest would likely depend on the concentration of the compound and the cell type being studied. Without experimental data, any statements regarding the effect of this compound on cell cycle progression remain speculative.

Investigating Potential Prodrug Activation Mechanisms

The concept of this compound acting as a prodrug is a plausible hypothesis, though one that lacks direct experimental support. Prodrugs are inactive or less active molecules that are converted into their active form within the body. The design of this compound, featuring a carbamate linkage, suggests potential for enzymatic or chemical activation.

One hypothetical mechanism of activation could involve the enzymatic cleavage of the carbamate bond. Carboxylesterases, for example, are a class of enzymes known to hydrolyze carbamate-containing prodrugs. Such cleavage could release a reactive 2-chloroethyl-containing moiety.

Another possibility is a non-enzymatic, intramolecular cyclization reaction. This could lead to the formation of a more reactive species, such as an aziridinium (B1262131) ion, which could then readily alkylate biological targets. The rate of such a reaction would be influenced by physiological pH and temperature.

Further research is necessary to determine if this compound functions as a prodrug and, if so, to elucidate the specific mechanisms of its activation. This would involve in vitro studies with purified enzymes and in vivo studies to identify metabolic products.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Pharmacophores within the 2-Chloroethyl N-Carbamoylcarbamate Structure

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features can be deduced from its structural components and comparison with other bioactive carbamates.

The fundamental pharmacophore of many biologically active carbamates consists of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic regions. tandfonline.comacs.org In the case of this compound, the structure presents several potential interaction points:

The Carbamate (B1207046) Core: The -NH-C(=O)O- and -NH-C(=O)N- moieties are central to the molecule's ability to interact with biological targets. The amide/carbamate NH groups can act as hydrogen bond donors, while the carbonyl oxygens are potent hydrogen bond acceptors. acs.org This dual capacity allows for critical hydrogen bonding interactions within enzyme active sites or with receptor binding pockets. nih.gov

The 2-Chloroethyl Group: This is a well-known bio-alkylating moiety. The presence of the electron-withdrawing chlorine atom makes the adjacent carbon atom electrophilic, rendering the group capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in biological macromolecules like proteins and DNA. This alkylating potential is a key feature of many cytotoxic compounds.

Based on studies of other carbamate inhibitors, a typical pharmacophore model would include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic areas. tandfonline.comepa.gov For instance, a 3D-QSAR pharmacophore model developed for carbamate-based inhibitors of acetylcholinesterase (AChE) highlighted the importance of a hydrogen bond donor and three hydrophobic features for potent activity. acs.org Similarly, another model for carbamate inhibitors identified a hydrogen bond acceptor, a ring aromatic feature, and two hydrophobic features as essential. tandfonline.com While this compound lacks an aromatic ring, the principles of hydrogen bonding and hydrophobicity remain critical.

The combination of a carbamoylating function (from the carbamate groups) and an alkylating function (from the 2-chloroethyl group) suggests a dual-action pharmacophore. This is analogous to the N-(2-chloroethyl)-N-nitrosoureas (CENUs), which are known to exert their anticancer effects through both alkylation and carbamoylation of biological targets.

Impact of Substituent Variations on Biological Activity in Preclinical Models

The biological activity of carbamate derivatives can be significantly modulated by altering the substituents on the nitrogen and oxygen atoms of the carbamate core. nih.gov Research on analogous series of compounds provides valuable insights into how variations in the structure of this compound might affect its activity.

The Role of the 2-Chloroethyl Moiety: The 2-chloroethyl group is a critical determinant of cytotoxicity in many classes of compounds. In a study of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates, all tested compounds demonstrated cytotoxic effects, with IC50 values in the micromolar range (10⁻⁴ to 10⁻⁶ M). nih.gov This highlights the potent cell-killing capability conferred by the N-(2-chloroethyl) moiety. Similarly, studies on carbazole (B46965) carbamates revealed that the presence of a 2-chloroethyl carbamate group was a key feature for their anticancer potential. asianjpr.com

Impact of the N-Substituent: The group attached to the carbamate nitrogen plays a significant role in modulating activity. In a series of resveratrol-based carbamates designed as butyrylcholinesterase (BChE) inhibitors, the nature of the N-substituent was critical for potency and selectivity. mdpi.com For example, dimethylamino substitution led to potent inhibition. mdpi.com In the context of this compound, the second carbamoyl (B1232498) group (-C(=O)NH₂) at this position is relatively small and polar, which will influence the molecule's solubility and its interaction with target sites. Replacing this group with larger, more hydrophobic, or aromatic moieties would be expected to significantly alter the biological activity profile, potentially by introducing new interactions (e.g., π-stacking) with the target. mdpi.com

Impact of the O-Substituent (in related esters): In carbamate esters, the group attached to the oxygen is a primary site for modification. For salicylanilide (B1680751) N-alkylcarbamates, increasing the length of the alkyl chain on the carbamate nitrogen initially increased acetylcholinesterase inhibitory activity, suggesting the importance of lipophilicity for reaching or fitting into the active site. portico.org For this compound, the "O-substituent" is effectively the N-carbamoylcarbamate moiety itself. Any modifications here would fundamentally change the compound. However, insights can be drawn from related N-(2-chloroethyl)nitrosocarbamates, where different ester groups were used as carrier moieties to influence properties like water solubility or to act as prodrugs. nih.gov For instance, attaching a glucose-based ester increased water solubility. nih.gov This demonstrates that modifications at this end of the molecule can be used to tune pharmacokinetic properties.

The following table summarizes the impact of substituent variations on the activity of related carbamate compounds, providing a basis for predicting the effects of similar changes to this compound.

| Compound Series | Substituent Variation | Impact on Biological Activity | Reference |

| Carbazole Carbamates | Substitution on the carbazole ring (e.g., bromo, methoxy) | Electron-withdrawing or -donating groups at the 6th position enhanced anticancer activity compared to the unsubstituted parent compound. | asianjpr.com |

| N-(2-chloroethyl)-N-nitrocarbamates | Various alcohol-derived ester groups | All analogs retained high cytotoxicity (IC50 10⁻⁴ to 10⁻⁶ M), indicating the dominance of the 2-chloroethyl pharmacophore. | nih.gov |

| Resveratrol-Based Carbamates | N,N-dimethyl vs. other N-substituents | N,N-dimethyl substitution resulted in highly potent and selective butyrylcholinesterase inhibition. | mdpi.com |

| Salicylanilide N-Alkylcarbamates | Increasing alkyl chain length on carbamate N | Increased lipophilicity led to enhanced acetylcholinesterase inhibition up to an optimal chain length. | portico.org |

These findings collectively suggest that while the 2-chloroethyl group is a primary driver of cytotoxicity, modifications to the rest of the molecule can fine-tune potency, selectivity, and pharmacokinetic properties by altering lipophilicity, hydrogen bonding capacity, and steric interactions.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical factor in its interaction with biological targets. The carbamate functional group, due to the partial double-bond character of the C-N bond, can exist in two main planar conformations: syn and anti. acs.orgnih.gov The delocalization of the nitrogen lone pair into the carbonyl group restricts rotation, creating a significant energy barrier between these rotamers. acs.org The equilibrium between the syn and anti conformations is influenced by steric and electronic effects of the substituents on the nitrogen and oxygen, as well as by the solvent environment. nih.gov

For this compound, the presence of two carbamate-like linkages introduces considerable conformational flexibility, yet also specific preferences. The backbone of carbamate monomers often adopts a planar conformation. nih.gov The interplay between the possible conformations and the molecule's ability to fit into a specific binding site is a key aspect of its activity. A molecule must adopt a low-energy conformation that is complementary to the geometry of its target site to achieve potent binding.

Studies on other flexible molecules have shown that the bioactive conformation is not necessarily the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be compensated for by the favorable energy of binding.

The radius of gyration (Rg) is a parameter used in molecular dynamics simulations to describe the compactness of a molecule or a protein-ligand complex. Stable Rg values over time indicate that the complex is maintaining a consistent, compact structure, which is often a prerequisite for effective binding. mdpi.com For a flexible molecule like this compound, conformational stability upon binding would be crucial for its activity. Molecular dynamics simulations on BChE-carbamate complexes have shown that stable complexes maintain their compactness during the simulation. mdpi.com

Computational Approaches to SAR/QSAR Modeling

Computational methods are indispensable tools for rationalizing and predicting the biological activity of chemical compounds, providing a bridge between chemical structure and biological effect. epa.gov

Ligand-based QSAR methods build mathematical models that correlate the physicochemical properties or structural features of a set of molecules with their known biological activities. plos.orgscielo.br These models are then used to predict the activity of new, untested compounds. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. plos.org

A typical 2D-QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is collected. plos.org

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). plos.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. plos.org

Model Validation: The model's robustness and predictive power are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a separate test set of compounds). plos.org

A hypothetical QSAR model for a series of carbamate analogs might take the form: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

For example, a QSAR study on carbamate-based acetylcholinesterase inhibitors found a strong correlation between pIC50 and descriptors such as the Connolly accessible area, the percentage of hydrogen atoms, and the energy of the lowest unoccupied molecular orbital (ELUMO). plos.org This suggests that size, hydrogen-bonding potential, and electrophilicity are key determinants of activity in that series. plos.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D properties of molecules. In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. The variations in these fields are then correlated with biological activity. scielo.br This approach can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing intuitive guidance for drug design. scielo.br

When the 3D structure of the biological target is known, structure-based methods like molecular docking and molecular dynamics (MD) simulations can provide profound insights into the binding process at an atomic level. tandfonline.comnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov A scoring function is used to estimate the binding affinity for each predicted pose, allowing for the ranking of different ligands or different binding modes. tandfonline.com

For this compound, docking studies would be crucial to identify potential protein targets and to understand its binding mode. For instance, if targeting an enzyme, docking could reveal:

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. mdpi.comtandfonline.com

Binding Site Location: Whether the molecule binds in a catalytic active site, an allosteric site, or at a protein-protein interface.

Covalent Docking: Since the 2-chloroethyl group is an alkylating agent, specialized covalent docking algorithms could be used to model the formation of a covalent bond between the ligand and a nucleophilic residue (e.g., Cys, Ser, His) in the target's active site. nih.gov This has been successfully applied to other carbamate inhibitors. nih.govbau.edu.tr

The table below illustrates typical interactions observed in docking studies of other carbamate inhibitors, which could be relevant for this compound.

| Interaction Type | Ligand Moiety | Potential Target Residue | Reference |

| Hydrogen Bonding | Carbamate N-H, Carbonyl O | Ser, His, Tyr, Asp, Glu | mdpi.com |

| π-Alkyl / Alkyl-π | Alkyl chains | Trp, Tyr, Phe | mdpi.com |

| Covalent Bonding | 2-Chloroethyl group | Cys, Ser, His, Lys | nih.gov |

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations simulate the movement of atoms in the ligand-protein complex over time, typically on the nanosecond scale. mdpi.com This provides a more dynamic and realistic view of the binding event. MD simulations are used to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can assess the stability of the docked pose. A stable complex will show minimal fluctuations in RMSD over the course of the simulation. mdpi.complos.org

Refine Binding Poses: The initial docked pose can be refined as the simulation allows the ligand and protein to adjust to each other's presence.

Analyze Water's Role: MD simulations explicitly include water molecules, allowing for the analysis of their role in mediating ligand-protein interactions.

Calculate Binding Free Energies: Advanced MD-based methods can provide more accurate estimates of the binding free energy, which is a direct measure of binding affinity.

For a flexible molecule like this compound, MD simulations would be essential to validate the stability of any predicted binding modes and to understand the conformational changes that occur upon binding. mdpi.com

Preclinical Biological Activity Studies of 2 Chloroethyl N Carbamoylcarbamate

In Vitro Cellular Studies

Comprehensive in vitro studies focusing on the cellular effects of 2-chloroethyl N-carbamoylcarbamate in non-human systems are not readily found in the public domain.

Antiproliferative Activity in Established Cell Lines (non-human)

No specific data from studies investigating the antiproliferative activity of this compound on established non-human cell lines were identified in the available literature. Research on other compounds containing the 2-chloroethyl group, such as certain nitrosoureas, has shown antiproliferative effects in various cell lines, including murine leukemia and lymphoma cells. However, these findings are specific to those molecules and cannot be extrapolated to this compound.

Impact on Specific Cellular Processes (e.g., cytoskeletal integrity in non-human cells)

There is no available research detailing the impact of this compound on specific cellular processes like cytoskeletal integrity in non-human cells. Studies on other compounds have occasionally reported on morphological changes in cells, but these have not been linked to this compound.

Effects on Microbial Systems (e.g., fungal growth, aflatoxin production in Aspergillus flavus)

Specific studies on the effects of this compound on microbial systems, including the fungus Aspergillus flavus and its production of aflatoxins, are not present in the accessible scientific literature. While the impact of various chemical agents on Aspergillus flavus growth and mycotoxin production is an active area of research, no studies have been published that specifically name this compound as the subject of investigation.

In Vivo Efficacy in Animal Models (excluding human clinical outcomes)

Detailed in vivo efficacy studies of this compound in animal models are not documented in publicly accessible research.

Proof-of-Concept Studies in Murine Models

No proof-of-concept studies in murine models to evaluate the efficacy of this compound for any therapeutic indication have been published. While compounds with similar chemical features have been tested in murine models for conditions such as cancer, the results are specific to those agents. For example, the related compound mitozolomide, which also contains a 2-chloroethyl group, has demonstrated antitumor activity in murine tumor models. nih.gov

Systemic Biological Effects in Experimental Organisms

There is a lack of data on the systemic biological effects of this compound in experimental organisms. Research on other 2-chloroethyl compounds has indicated potential for systemic effects, including interactions with biological macromolecules and impacts on various organ systems. However, without specific studies on this compound, its systemic effects remain uncharacterized.

Preclinical Biological Activity of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive review of scientific literature and chemical databases, no specific preclinical biological activity studies for the chemical compound This compound were identified. Consequently, a comparative analysis of its biological activity with related chloroethyl carbamates and ureas, as requested, cannot be provided at this time.

While information on the target compound is scarce, the broader classes of chloroethyl carbamates and chloroethyl ureas have been the subject of extensive research, particularly in the context of anticancer drug development. These related compounds often exhibit biological activity through mechanisms involving their reactive chloroethyl group.

Comparative Landscape of Related Chloroethyl Compounds

To provide context, this report summarizes the well-documented preclinical biological activities of structurally related chloroethyl carbamates and ureas. These compounds frequently act as alkylating agents, a class of compounds that covalently modify biological macromolecules such as DNA and proteins, leading to cytotoxic effects in cancer cells.

A significant subset of these compounds, particularly N-aryl-N'-(2-chloroethyl)ureas (CEUs), has been shown to exert their anticancer effects by targeting tubulin, a key protein involved in cell division. scholaris.caaacrjournals.org By covalently binding to β-tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). scholaris.caaacrjournals.org For instance, certain CEU derivatives have demonstrated potent in vitro cytotoxicity against various human cancer cell lines, including colon carcinoma (LoVo), with ID50 values in the micromolar range. nih.gov

Furthermore, research has highlighted the antiangiogenic properties of some CEUs, meaning they can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. scholaris.caaacrjournals.org Studies in animal models, such as the chick chorioallantoic membrane (CAM) assay and mouse tumor models, have confirmed the in vivo antitumor efficacy of select CEU compounds. aacrjournals.org

In contrast to the extensive data on N-aryl-N'-(2-chloroethyl)ureas, other chloroethyl carbamates have been investigated as prodrugs, designed to release a cytotoxic agent upon activation by specific enzymes. nih.gov For example, some (2-chloroethyl)nitrosocarbamates have shown in vitro activity against a panel of human tumor cell lines, although their in vivo efficacy was limited in the studies identified. nih.gov

The table below presents a comparative overview of the biological activities of representative chloroethyl carbamates and ureas, based on available literature. It is important to reiterate that This compound is not included due to the absence of published data.

Comparative Biological Activity of Selected Chloroethyl Carbamates and Ureas

| Compound Class | Representative Compound(s) | Primary Mechanism of Action | Observed Biological Activities |

| N-Aryl-N'-(2-chloroethyl)ureas (CEUs) | 4-tert-butyl-[3-(2-chloroethyl)ureido]phenyl (tBCEU), Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | Alkylating agent; Tubulin inhibitor scholaris.caaacrjournals.org | In vitro cytotoxicity against various cancer cell lines (e.g., LoVo). nih.gov In vivo antitumor and antiangiogenic activity. scholaris.caaacrjournals.org |

| (2-Chloroethyl)nitrosocarbamates | Carbamic acid, (2-chloroethyl)nitroso-4-acetoxybenzyl ester | Alkylating agent nih.gov | In vitro activity against human tumor cell lines (renal, colon, lung, melanoma, CNS). nih.gov |

| Nitrogen Mustard-derived Sulfonylcycloureas | Derivatives from condensation of sulfonamides with ethyl bis(2-chloroethyl)carbamate | Antitumor activity | In vitro cytotoxicity against various cancer cell lines (A431, Jurkat, U266, K562). epa.govresearchgate.net |

This table is for illustrative purposes to show the types of biological activities observed in related compound classes and does not include data for this compound.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 2-chloroethyl N-carbamoylcarbamate from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of carbamates due to its suitability for non-volatile and thermally sensitive compounds. oup.com For this compound, a reversed-phase HPLC method would be the standard approach.

Typical HPLC Parameters for Carbamate (B1207046) Analysis:

| Parameter | Description |

|---|---|

| Column | C18 (octadecylsilyl) reversed-phase column |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water. chrom-china.com |

| Detector | UV detector, typically set at low wavelengths (190-220 nm) where carbamates exhibit significant absorbance. oup.com If the response is weak, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. |

| Post-Column Derivatization | For enhanced sensitivity and selectivity, a post-column derivatization technique, such as that outlined in U.S. EPA Method 531.1, can be employed. This involves hydrolyzing the carbamate to form an amine, which is then reacted to create a highly fluorescent derivative for detection. nemi.govs4science.at |

This method allows for the effective separation of the target compound and provides quantitative data regarding its purity. It is also scalable for preparative separation to isolate pure this compound. nih.gov

Direct analysis of carbamates by Gas Chromatography (GC) can be challenging due to their thermal lability. oup.comoup.com Many carbamates, particularly N-substituted ones, tend to decompose at the high temperatures of a standard GC injection port, typically breaking down into their corresponding alcohol and an isocyanate. oup.com For this compound, this would likely result in decomposition to 2-chloroethanol (B45725) and isocyanic acid.

To mitigate thermal degradation, several strategies can be employed:

Cold On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector and minimizing decomposition. oup.com

Derivatization: The compound can be chemically modified to a more thermally stable derivative before analysis. oup.com

Optimized GC Conditions: Using a highly deactivated column and a fast temperature program can reduce the time the analyte spends at high temperatures. tandfonline.com

Chemical ionization gas chromatography-mass spectrometry has been used to verify that certain carbamates can be chromatographed intact under specific conditions. nih.gov The analysis of related 2-chloroethyl esters of fatty acids has also been successfully performed using GC. oup.com

Hypothetical GC Parameters for this compound Analysis:

| Parameter | Description |

|---|---|

| Injection | Cold on-column or splitless injection with a deactivated inlet liner. |

| Column | A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Oven Program | Initial low temperature (e.g., 50-70°C) followed by a rapid temperature ramp. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). The Hall electrolytic conductivity detector is also effective for halogenated compounds. nih.gov |

Advanced Characterization Techniques (e.g., X-ray Crystallography)

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the material with a monochromatic X-ray beam. The electrons within the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal lattice. By systematically rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

For a compound such as this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary objective in its thorough characterization. The process would involve the careful growth of a high-quality crystal, followed by its mounting on a goniometer within the diffractometer. The subsequent data collection and structure refinement would yield crucial information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Inter- and Intramolecular Interactions: Detailed information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

While X-ray crystallography is a powerful tool for the structural elucidation of crystalline materials, a review of the current scientific literature indicates that no publicly available X-ray crystallographic data for this compound has been reported. The PubChem database, a comprehensive public repository of chemical information, currently lists no literature or patent data containing the crystal structure of this specific compound. uni.lu

The table below illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound. It is important to note that the values presented are hypothetical and serve as an example of what such a data table would contain.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₄H₇ClN₂O₃ |

| Formula weight | 166.56 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | Value |

Should research into this compound progress, the determination of its crystal structure will be a significant milestone, providing foundational data for further computational studies, understanding its solid-state properties, and correlating its structure with its chemical reactivity.

In-depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the growing application of computational chemistry in characterizing molecular structures, predicting reactivity, and elucidating reaction mechanisms, this specific molecule does not appear to have been the subject of any dedicated, in-depth studies.

Computational chemistry provides powerful tools to understand molecular properties. For instance, Density Functional Theory (DFT) is widely used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity. nih.gov Molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules, allowing researchers to explore their conformational landscapes and interactions with biological targets. nih.gov

However, the application of these sophisticated techniques to this compound has not been documented in published literature. While basic computed properties can be found in chemical databases, these are typically the result of automated prediction algorithms rather than focused research efforts. The lack of specific studies means that a detailed analysis of its electronic structure, reactivity, conformational preferences, and potential interaction mechanisms is currently not possible.

The study of related compounds, such as other haloalkyl carbamates or different carbamate adducts, has been a subject of computational investigation, often in the context of their biological activity or reaction mechanisms. unl.edumdpi.commdpi.comresearchgate.net These studies highlight the potential of computational methods to shed light on the behavior of this class of compounds. However, direct extrapolation of these findings to this compound would be speculative without specific research on the target molecule itself.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Analysis for Alkylation Reactions

The alkylating potential of 2-chloroethyl N-carbamoylcarbamate is intrinsically linked to the 2-chloroethyl group. The presence of a chlorine atom, a good leaving group, on the terminal carbon of the ethyl chain facilitates nucleophilic substitution reactions. Computational studies on analogous haloalkyl compounds provide significant insight into the transition state of these SN2 reactions.

The SN2 transition state is characterized by a trigonal bipyramidal geometry around the carbon atom undergoing attack. numberanalytics.com In this arrangement, the incoming nucleophile and the leaving group (chloride ion) are positioned at the apical ends. numberanalytics.com The bonding in this high-energy state involves an interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), specifically the σ* antibonding orbital of the C-Cl bond. numberanalytics.com This interaction leads to the simultaneous formation of the new bond and the cleavage of the existing carbon-halogen bond. pressbooks.pub

Computational modeling, often employing Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), is used to calculate the energetics and geometry of this transition state. For instance, studies on the gas-phase SN2 reaction of methyl chloride with a chloride ion have shown a relatively low energy barrier, which is significantly influenced by solvation effects in a solution environment. github.io The presence of a polar solvent can stabilize the charged reactants and products differently than the transition state, thereby altering the reaction barrier. github.io

Practical synthetic examples, such as the use of tert-butyl bis-(2-chloroethyl) carbamate (B1207046) in alkylation reactions, underscore the reactivity of the 2-chloroethyl group, even when attached to a carbamate nitrogen. mdpi.com These reactions, while not computationally analyzed in the provided sources, demonstrate the successful alkylation of nucleophiles by such structures. mdpi.com

Table 1: Theoretical Data for Analogous SN2 Reactions

| Reactant/System | Computational Method | Calculated Parameter | Value | Reference |

| CH₃Cl + Cl⁻ | AM1 | Reaction Barrier (gas-phase) | ~9 kcal/mol | github.io |

| Chloroethylene oxide + Guanine (B1146940) | MP2/6-31+G(d) | Transition State | Trigonal bipyramidal geometry confirmed | researchgate.net |

| Lithium Carbenoid Cyclopropanation | DFT | Reaction Barriers | 7.2-9.0 kcal/mol | acs.org |

This table presents data from analogous systems to infer the potential characteristics of this compound due to the absence of direct computational studies.

Computational Modeling of Decomposition Pathways

The thermal and chemical stability of this compound can be investigated using computational modeling to elucidate its decomposition pathways. For carbamates, several decomposition routes are possible, primarily influenced by temperature and the chemical environment.

One of the most common thermal decomposition pathways for carbamates is the elimination reaction to form an isocyanate and an alcohol. mdpi.com For this compound, this would hypothetically lead to the formation of 2-chloroethanol (B45725) and carbamoyl (B1232498) isocyanate. Computational studies on the thermal decomposition of ethyl carbamates have shown that these reactions can proceed through a six-membered cyclic transition state. researchgate.net The activation energy for such processes can be determined computationally, providing insight into the temperatures required for decomposition. mdpi.com

Another potential decomposition pathway involves the intramolecular cyclization, a reaction common for N-(2-chloroethyl) compounds, which can lead to the formation of cyclic derivatives. nih.gov The decomposition of related N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides, for example, has been shown to produce different products depending on the amino acid, indicating that the substituent on the carbamoyl nitrogen influences the decomposition route. nih.gov

Computational studies on the degradation of carbamate pesticides by hydroxyl radicals have revealed that H-abstraction is a major reaction channel. researchgate.net The rate constants for these reactions can be calculated using methods like canonical variational transition state theory. researchgate.net This suggests that in biological or environmental systems where reactive oxygen species are present, the degradation of this compound could be initiated by radical mechanisms.

The stability of the carbamate linkage itself is a crucial factor. Theoretical studies on the thermal decomposition of various carbamates have been conducted to model the kinetics of isocyanate formation. mdpi.com These models, often developed using software like COMSOL Multiphysics, can help in designing reactors for controlled thermal decomposition by predicting the effects of temperature and other conditions on the reaction rate. mdpi.com

Table 2: Computational Data on the Decomposition of Analogous Carbamates

| Compound | Decomposition Type | Computational Finding/Parameter | Value | Reference |

| Ethyl N-methyl-N-phenylcarbamate | Thermal Decomposition | First-order rate constant (k₁) equation | k₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹ | researchgate.net |

| Carbamate Pesticides | Degradation by •OH | H-abstraction is the major pathway | - | researchgate.net |

| Ethyl N-methylcarbamate | Thermal Decomposition | Competing pathways forming methylamine/CO₂/ethylene (B1197577) or methyl isocyanate/ethanol | - | researchgate.net |

| N-(2-chloroethyl)-N-nitrosocarbamoyl prolinamide | Chemical Decomposition | Leads to intramolecular carbamoylation and hydantoin (B18101) derivatives | - | nih.gov |

This table presents data from analogous systems to infer the potential characteristics of this compound due to the absence of direct computational studies.

Future Research Directions and Research Utility of 2 Chloroethyl N Carbamoylcarbamate

Development of Novel Research Probes and Chemical Tools

The structure of 2-chloroethyl N-carbamoylcarbamate is well-suited for the development of activity-based probes (ABPs). ABPs are powerful tools used to profile the activity of enzymes within complex biological systems. The chloroethyl group can act as a reactive "warhead," forming a covalent bond with a nucleophilic residue in the active site of a target enzyme. This irreversible interaction allows for the specific labeling and subsequent identification of the enzyme.

Carbamates have been successfully used as the basis for ABPs targeting various enzymes, particularly serine proteases and hydrolases. nih.govstanford.edu For instance, peptidyl N-alkyl glycine (B1666218) N-hydroxysuccinimidyl (NHS) carbamates have been developed as effective ABPs for profiling trypsin-like serine proteases. nih.govfrontiersin.org The synthesis of these probes is often straightforward, sometimes utilizing solid-phase methods, which allows for the rapid generation of diverse probe libraries. frontiersin.org

The this compound scaffold could be similarly modified. By attaching reporter tags such as biotin (B1667282) or a fluorophore, researchers could create probes for "clickable" chemistry, enabling the visualization and pull-down of target proteins from cell lysates or even in living systems. nih.govqub.ac.uk This would facilitate the identification of novel enzyme targets and the characterization of their roles in physiological and pathological processes. nih.gov

Exploration of Synthetic Diversification Strategies

The carbamate (B1207046) functional group is a cornerstone in medicinal chemistry, valued for its stability and its ability to participate in hydrogen bonding and modulate molecular conformation. acs.org A wide array of synthetic methods exists for the creation and modification of carbamates, which could be applied to this compound to generate a library of new chemical entities. nih.gov

Traditional methods like the Hofmann and Curtius rearrangements, or reactions involving isocyanates and chloroformates, provide foundational routes for carbamate synthesis. acs.orgnih.gov More modern, greener alternatives are also available, such as those using mixed carbonates or catalytic systems that utilize carbon dioxide. acs.orgnih.gov

The diversification of the this compound structure could proceed in several ways:

Modification of the Chloroethyl Group: The chlorine atom could be substituted with other halogens or functional groups to tune its reactivity and selectivity as an alkylating agent.

Substitution on the Carbamoyl (B1232498) Nitrogen: The N-H group of the carbamoyl moiety could be functionalized with various substituents to explore structure-activity relationships and alter the molecule's physicochemical properties.

Elaboration of the Carbamate Core: The core structure could be appended to larger molecular scaffolds, such as steroids or other natural products, to create hybrid molecules with novel biological activities. mdpi.com For example, steroidal carbamates have been synthesized and shown to possess plant-growth-promoting activity. mdpi.com

A key advantage of these synthetic strategies is the potential for late-stage functionalization, allowing for the rapid optimization of molecular properties. nih.gov

| Synthetic Strategy | Description | Potential Outcome | Reference |

| Hofmann Rearrangement | Converts primary carboxamides into carbamates with the loss of one carbon atom. | A classic method for accessing the core carbamate structure. | acs.org |

| Curtius Rearrangement | Involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped to form a carbamate. | A versatile method for converting carboxylic acids into carbamates. | nih.gov |

| Mixed Carbonate Reagents | Uses activated carbonates, such as p-nitrophenyl carbonate, as efficient alkoxycarbonylating agents for amines. | A reliable and often high-yielding method for carbamate synthesis. | acs.org |

| Catalytic CO2 Incorporation | Employs transition metal catalysts to facilitate the reaction of amines, alcohols, and carbon dioxide. | A greener, more sustainable approach to carbamate synthesis. | nih.gov |

| Post-Condensation Modification | Adds new functional groups to a pre-formed carbamate scaffold, such as through epoxidation or reduction. | Allows for the introduction of diverse chemical features to probe biological activity. | mdpi.com |

Integration with Systems Biology Approaches for Mechanistic Insights

Should this compound or its derivatives prove to be biologically active, systems biology approaches would be invaluable for elucidating their mechanism of action. As a potential covalent modifier, its interactions within a cell are likely to be complex. Chemoproteomics, a key technique in systems biology, could be used to identify the full spectrum of protein targets.

This approach often involves using an activity-based probe derivative of the compound in competitive profiling experiments. stanford.edu By treating a biological sample with the probe in the presence and absence of the parent compound, researchers can identify proteins that are specifically targeted.

Furthermore, understanding the metabolic fate of carbamate compounds is crucial. Microorganisms have evolved diverse pathways to degrade carbamates, typically initiating the process through hydrolysis of the carbamate ester bond. frontiersin.orgbohrium.com Studying how mammalian systems metabolize this compound could provide insights into its stability, potential toxicity, and the formation of active or inactive metabolites. This knowledge is essential for interpreting its biological effects and for any future therapeutic development. frontiersin.org

Computational Design of Advanced Carbamate-Based Research Molecules

Computational methods are increasingly integral to modern drug discovery and chemical probe development. nih.gov For a molecule like this compound, in silico techniques can guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of carbamate analogs with their biological activity. plos.orgplos.org These models can then predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis. plos.orgplos.org

Molecular docking simulations can predict how a carbamate-based ligand might bind to the active site of a target protein. plos.orgijpsdronline.com This is particularly relevant for carbamates that act as enzyme inhibitors. For example, docking studies have been used to design resveratrol-based carbamates as selective inhibitors of butyrylcholinesterase and tacrine-carbamate hybrids as potent cholinesterase inhibitors. mdpi.comnih.gov Covalent docking methods are especially useful for predicting the binding modes of irreversible inhibitors like those potentially derived from this compound. nih.gov

Molecular dynamics (MD) simulations can then be used to validate the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic picture of the binding interactions. plos.orgplos.org These computational tools, used in concert, can significantly accelerate the development of advanced research molecules based on the this compound scaffold, optimizing their properties for specific biological targets. plos.org

| Computational Tool | Application | Example from Carbamate Research | Reference |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Development of potent acetylcholinesterase inhibitors. | plos.orgplos.org |

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. | Design of selective butyrylcholinesterase inhibitors and monoacylglycerol lipase (B570770) inhibitors. | ijpsdronline.commdpi.com |

| Covalent Docking | Specifically models the binding of irreversible inhibitors. | Understanding the binding of tacrine-carbamate derivatives to cholinesterases. | nih.gov |

| Molecular Dynamics | Simulates the movement of atoms over time to assess complex stability. | Confirming the stability of designed carbamate inhibitors in the active site of their target enzyme. | plos.orgplos.org |

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electron distribution to identify electrophilic sites (e.g., chloroethyl group) prone to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes, DNA) to predict binding affinities and reactive pathways .

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., LD50) to prioritize derivatives for synthesis .

How can researchers mitigate challenges in chromatographic separation of this compound from degradation byproducts?

Q. Advanced Research Focus

- GC Optimization : Use mid-polarity columns (e.g., SLB®-IL59) with a temperature gradient (50°C → 250°C at 10°C/min) to resolve volatile byproducts .

- LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry for polar degradation products .

- Derivatization : Convert carbamate groups to UV-absorbing or fluorescent derivatives (e.g., dansyl chloride) for enhanced detection .

Notes

- Safety : Handle with nitrile gloves and fume hoods due to potential chloroethyl group toxicity. Follow protocols for nitrogen mustard analogs (e.g., HN1/HN2) for spill management .

- Data Gaps : Toxicological profiles for this specific compound are limited; extrapolate cautiously from structurally related bis(2-chloroethyl) ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.